
Potassium bis(2,4-dimethylphenyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bis(2,4-dimethylphenyl)methanide is an organometallic compound that features a potassium ion coordinated to a bis(2,4-dimethylphenyl)methanide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium bis(2,4-dimethylphenyl)methanide typically involves the reaction of 2,4-dimethylbenzyl chloride with potassium metal in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions. The potassium metal reacts with the 2,4-dimethylbenzyl chloride to form the desired organometallic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium bis(2,4-dimethylphenyl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The methanide anion can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Potassium bis(2,4-dimethylphenyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium bis(2,4-dimethylphenyl)methanide involves the interaction of the methanide anion with various electrophiles. The potassium ion stabilizes the anion, allowing it to act as a nucleophile in chemical reactions. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium bis(2,4-dimethylphenyl)amide
- Potassium bis(2,4-dimethylphenyl)carbamate
- Potassium bis(2,4-dimethylphenyl)phosphide
Uniqueness
Potassium bis(2,4-dimethylphenyl)methanide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
61582-89-6 |
|---|---|
Molecular Formula |
C17H19K |
Molecular Weight |
262.43 g/mol |
IUPAC Name |
potassium;1-[(2,4-dimethylphenyl)methyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C17H19.K/c1-12-5-7-16(14(3)9-12)11-17-8-6-13(2)10-15(17)4;/h5-11H,1-4H3;/q-1;+1 |
InChI Key |
ZOSPRYBLBIYTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[CH-]C2=C(C=C(C=C2)C)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


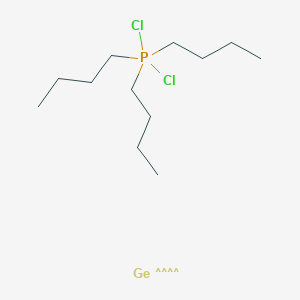
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)

![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
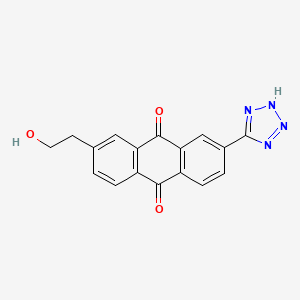
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
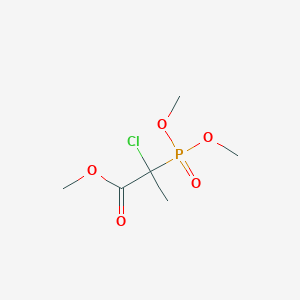
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
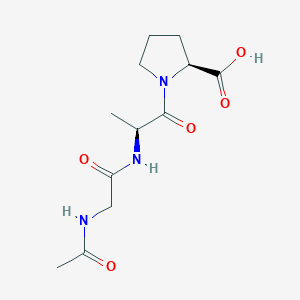

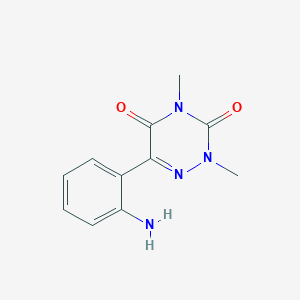
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

